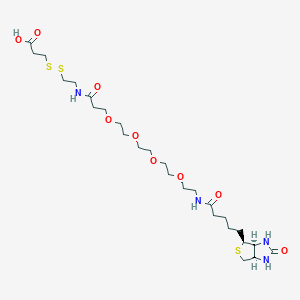
Biotin-PEG(4)-SS-COOH
Vue d'ensemble
Description
“Biotin-PEG(4)-SS-COOH” is a type of PEG linker that contains a biotin molecule attached with a PEG arm . Biotin-PEG linkers are widely used in detection, immobilization, targeting, labeling as well as nonradioactive purification . Biotin has strong binding affinity with avidin . The PEG spacer increases the hydrophilicity of the molecules .
Synthesis Analysis
A series of α-biotinylated poly (N-isopropylacrylamide) (PNIPAAm) block copolymers with different poly (ethylene glycol) (PEG) spacers were synthesized . Two approaches for ω-functionalization were tested, first, by the use of atom transfer radical polymerization (ATRP) and sequential monomer addition and second, by halogen end group modification with azides and subsequent copper catalyzed azide– alkyne cycloadditions .
Molecular Structure Analysis
The molecular weight of this compound is 588.67 g/mol . It is a water-soluble, pegylated reagent for simple and efficient biotin labeling of antibodies, proteins, and other primary-amine containing molecules .
Chemical Reactions Analysis
The use of polyethylene glycol (PEG) as a safe and low-cost additive for the pharmaceutical and cosmetic industries is common practice . Over the last decade, the field of biopharmaceuticals has begun to use the process of covalently bonding PEG to their active peptides or proteins (PEGylation) to improve bioavailability and reduce immunogenicity .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 281.37 . Biotin and biotin derivatives bind with high affinity to both avidins and streptavidins . Biotin alkyne can be readily conjugated to many biomolecules through the well-known click chemistry .
Applications De Recherche Scientifique
1. Single Molecule Recognition Force Microscopy
Biotin-PEG(4)-SS-COOH is used in atomic force microscopy (AFM) for detecting receptor-ligand interactions at the single molecule level. A biotin tether, including a poly(ethylene glycol) (PEG) chain, was synthesized and coupled to amine-functionalized AFM tips, facilitating specific binding to avidin. This application is essential for evaluating different methods and conditions in single molecule recognition force microscopy (Riener et al., 2003).
2. Stability and Functionalities of Quantum Dots
In the field of quantum dots (QDs), this compound plays a role in enhancing water-solubility and biocompatibility. Modular ligands based on PEG coupled with functional terminal groups (like biotin) are used for capping QDs, leading to stable and highly water-soluble QDs. These are then applied in surface binding assays and cellular internalization, demonstrating their significance in nanotechnology and biological applications (Susumu et al., 2007).
3. Ionic Liquid Surfaces for Biosensing
This compound is integral in the development of ionic liquid self-assembled monolayers (SAM) for biosensing. These SAMs, containing biotinylated ionic liquid (IL-biotin), efficiently form full streptavidin monolayers, demonstrating efficient detection in biosensing applications and highlighting the versatility of this compound in sensor technology (Ratel et al., 2013).
4. PEGylation in Microfluidic Bioassays
This compound is used in PEGylation of magnetic poly(glycidyl methacrylate) microparticles, enhancing their application in microfluidic bioassays. PEGylation reduces nonspecific interactions and adhesion of particles, improving their functionality in bioaffinity separation or catalysis within microfluidic devices (Kučerová et al., 2014).
5. Surface Engineering for Biomimetic Surfaces
In the synthesis of polymers like poly(lactic acid)-poly(ethylene glycol)-biotin, this compound is crucial. The polymer undergoes surface engineering for creating biomimetic surfaces, with the biotin end group playing a key role in biomolecular interactions. This application is significant in the development of advanced biomedical materials (Salem et al., 2001).
Mécanisme D'action
Target of Action
Biotin-PEG(4)-SS-COOH primarily targets proteins, antibodies, and other primary-amine containing molecules . Biotin has a strong binding affinity with avidin, a protein produced in the oviducts of birds, reptiles, and amphibians . This interaction forms the basis for many biotechnological applications .
Mode of Action
this compound interacts with its targets through a process called biotinylation . This involves the covalent attachment of biotin to the primary amines present in proteins and other biomolecules . The compound reacts specifically and efficiently with these primary amines at pH 7-9 to form covalent bonds .
Biochemical Pathways
The biotinylation process affects various biochemical pathways. Biotinylated proteins typically retain their biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEGylation. The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution . This enhances the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, improving its bioavailability .
Result of Action
The result of this compound’s action is the efficient labeling of antibodies, proteins, and other primary-amine containing molecules . This labeling increases solubility and eliminates aggregation of labeled molecules . The extended PEG4 spacer arm reduces steric hindrance for optimal streptavidin binding .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound reacts specifically and efficiently with primary amines at pH 7-9 . Furthermore, the bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Biotin-PEG(4)-SS-COOH reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces . This interaction is facilitated by N-hydroxysuccinimide (NHS), which is linked to biotin via a four-unit PEG spacer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The NHS ester group on this compound reacts with primary amines on proteins to form stable amide bonds . This allows for the attachment of the biotin moiety to the protein, enabling subsequent detection or purification steps.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound remains stable and continues to function as an effective biotinylation reagent .
Propriétés
IUPAC Name |
3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)/t20-,21-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNDTQMSDEJOG-WATLYSKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


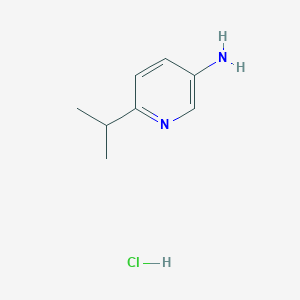

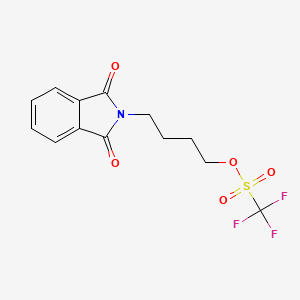

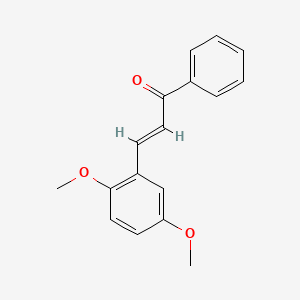

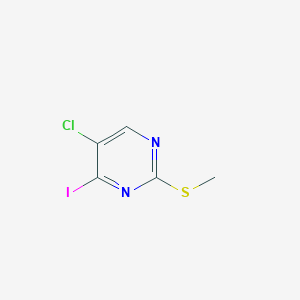
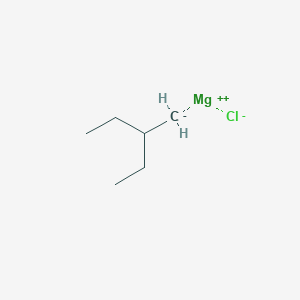
![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)
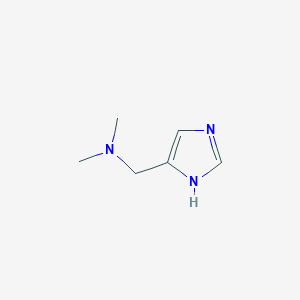

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)


